molecular formula C19H18N2O3 B5766689 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide

Cat. No. B5766689
M. Wt: 322.4 g/mol
InChI Key: SOVGVGNWOHELAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide, also known as EMPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPP is a synthetic compound that belongs to the isoxazolecarboxamide family and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.

Mechanism of Action

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). cAMP is a signaling molecule that is involved in various cellular processes, including inflammation. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide increases the levels of cAMP, which can reduce inflammation and improve symptoms in various diseases.
Biochemical and Physiological Effects
3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. In a study using a mouse model of asthma, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide was shown to reduce airway inflammation and improve lung function. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has also been shown to reduce inflammation in a rat model of COPD and improve symptoms in a mouse model of psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its specificity for PDE4 inhibition. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been shown to have minimal effects on other PDE isoforms, which reduces the risk of off-target effects. However, one limitation of using 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has potential future directions in the development of therapeutics for various diseases. One potential direction is the development of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide analogs that have improved solubility and pharmacokinetic properties. Another potential direction is the use of 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide in combination with other therapeutics to enhance its anti-inflammatory effects. Additionally, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide could be studied for its potential effects on other diseases that involve inflammation, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide works by inhibiting the activity of PDE4, which can reduce inflammation and improve symptoms in various diseases. While 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has advantages and limitations for lab experiments, it has potential future directions in the development of therapeutics for various diseases.

Synthesis Methods

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide can be synthesized through a multistep process that involves the reaction of 4-phenoxyphenylacetic acid with thionyl chloride to form 4-phenoxyphenylacetyl chloride. This intermediate is then reacted with 5-methyl-3-phenylisoxazole-4-carboxylic acid to form 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide.

Scientific Research Applications

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has been studied for its potential therapeutic applications, including its ability to inhibit the activity of a protein called PDE4. PDE4 is involved in the regulation of inflammation and plays a role in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. By inhibiting PDE4, 3-ethyl-5-methyl-N-(4-phenoxyphenyl)-4-isoxazolecarboxamide has the potential to reduce inflammation and improve symptoms in these diseases.

properties

IUPAC Name

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-17-18(13(2)24-21-17)19(22)20-14-9-11-16(12-10-14)23-15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVGVGNWOHELAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-methyl-N-(4-phenoxyphenyl)-1,2-oxazole-4-carboxamide

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